H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH

概要

説明

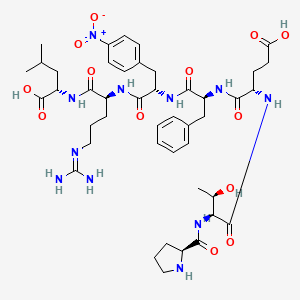

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH is a synthetic polypeptide that contains the amino acids proline, threonine, glutamic acid, phenylalanine, p-nitrophenylalanine, arginine, and leucine. This compound is water-soluble and serves as a substrate for various proteases, including cathepsin D, pepsin, and pepsinogen .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes the following steps:

Attachment of the first amino acid: to a solid resin support.

Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or Oxyma Pure.

Deprotection of the amino acid side chains: and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).

Purification: of the crude peptide by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product .

化学反応の分析

Types of Reactions

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as pepsin and cathepsin D.

Oxidation: The p-nitrophenylalanine residue can undergo oxidation reactions under specific conditions.

Substitution: The amino acid residues can be modified through substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases like pepsin at acidic pH (around 3.1) and 37°C.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides for introducing new functional groups.

Major Products Formed

Hydrolysis: Shorter peptide fragments and free amino acids.

Oxidation: Oxidized derivatives of p-nitrophenylalanine.

Substitution: Modified peptides with new functional groups.

科学的研究の応用

Biochemical Analysis

H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH serves as a substrate for several enzymes, including cathepsin D and pepsin. Its utility in biochemical assays is significant due to the following reasons:

- Substrate for Aspartic Proteinases : The compound is particularly effective as a substrate for pepsin and other aspartic proteinases from both animal and microbial origins. This application is critical in studying enzyme kinetics and mechanisms of action .

- Assay Development : The p-nitrophenylalanine moiety allows for convenient assays to measure enzyme activity. For instance, the Km value for porcine pepsin is approximately 80 µM at pH 3.1 and 37°C, indicating its effectiveness in acidic environments .

Drug Development

The compound's structure suggests potential applications in drug development, particularly in the following areas:

- Antiviral Research : Studies have indicated that polypeptides similar to this compound exhibit antiviral properties. They can act as inhibitors against viruses such as HIV and hepatitis C .

- Antibody-drug Conjugates : The compound can be utilized in designing antibody-drug conjugates (ADCs), enhancing targeted delivery of therapeutic agents while minimizing systemic toxicity .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Enzyme Activity Measurement : A study utilized this compound to measure the activity of cathepsin D in various biological samples, demonstrating its efficacy as a reliable substrate for enzyme assays .

- Viral Inhibition Studies : Research involving this polypeptide has shown promising results in inhibiting viral replication, particularly in models of HIV infection. The compound's ability to interfere with viral proteases makes it a candidate for further investigation in antiviral drug design .

- Biochemical Pathway Analysis : The use of this compound has been documented in studies analyzing metabolic pathways involving proteolytic enzymes, providing insights into their regulatory mechanisms .

作用機序

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH acts as a substrate for proteases, which cleave the peptide bonds within the polypeptide chain. The p-nitrophenylalanine residue serves as a chromogenic or fluorogenic marker, allowing for the detection and quantification of protease activity. The cleavage of the peptide bond adjacent to p-nitrophenylalanine releases a detectable signal, which can be measured spectrophotometrically or fluorometrically .

類似化合物との比較

Similar Compounds

H-Pro-thr-glu-phe-arg-leu-OH: Lacks the p-nitrophenylalanine residue and is used as a general substrate for proteases.

H-Pro-thr-glu-phe-P-nitro-phe-arg-OH: Similar structure but missing the leucine residue, used for specific protease assays.

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-NH₂: Contains an amide group at the C-terminus instead of a hydroxyl group, altering its solubility and reactivity.

Uniqueness

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH is unique due to the presence of the p-nitrophenylalanine residue, which provides a chromogenic or fluorogenic marker for detecting protease activity. This feature makes it particularly useful in biochemical assays and research applications .

生物活性

H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH is a synthetic polypeptide with significant biological activity, particularly as a substrate for various proteolytic enzymes. Its structure includes a p-nitrophenylalanine residue, which enhances its utility in biochemical assays and research applications. This article explores the compound's biological activity, focusing on its enzymatic interactions, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₄₄H₆₃N₁₁O₁₃

- Molecular Weight : 954.04 g/mol

- CAS Number : 90331-82-1

- Solubility : Water-soluble, suitable for use in various pH conditions .

Enzymatic Activity

This compound serves as a substrate for several proteases, including:

- Cathepsin D

- Pepsin

- Pepsinogen

These enzymes are involved in protein digestion and play critical roles in various biological processes. The compound's structure allows it to be cleaved effectively by these enzymes, making it valuable for studying proteolytic activity.

Kinetic Parameters

The kinetic parameters of this compound as a substrate for pepsin have been characterized. The Km value (Michaelis constant) at pH 3.1 is approximately 80 µM, indicating a moderate affinity for the enzyme under these conditions .

| Enzyme | Km (µM) | pH | Temperature (°C) |

|---|---|---|---|

| Porcine Pepsin | 80 | 3.1 | 37 |

| Fish Pepsin A1 | N/A | 2.5 | 50 |

| Fish Pepsin A2 | N/A | 2.0 | 37 |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

-

Enzymatic Assays :

- A study demonstrated that this compound could be utilized as a chromogenic substrate for measuring the activity of pepsins from different sources, including Antarctic fish and porcine origins. The results indicated varying enzymatic efficiencies across different pH levels and temperatures, which are critical for understanding enzyme kinetics in diverse environments .

-

Therapeutic Applications :

- The p-nitrophenylalanine moiety has been explored for its potential in developing inhibitors against various diseases, including tuberculosis. Compounds similar to this compound have shown promise in inhibiting the growth of Mycobacterium tuberculosis by interfering with amino acid biosynthesis pathways .

- Peptide Synthesis :

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIZVORKJVKXKL-RLEGQPMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90331-82-1 | |

| Record name | Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH help identify and characterize protease activity in raw milk?

A1: this compound serves as a synthetic substrate for proteases found in raw milk. When incubated with milk samples, particularly acid whey, specific enzymes cleave the heptapeptide at defined locations. By analyzing the resulting peptide fragments using techniques like HPLC and mass spectrometry, researchers can identify the specific cleavage sites []. This information, coupled with the use of protease inhibitors, allows for the identification and characterization of the enzymes responsible for the hydrolysis, such as cathepsin D and cysteine proteases [].

Q2: What specific enzymes were identified in raw milk using this compound as a substrate?

A2: The research identified two main enzymatic activities in raw milk using this heptapeptide:

- Cathepsin D: This protease was confirmed through the detection of a specific peptide fragment produced upon hydrolysis of the heptapeptide, matching the known cleavage specificity of cathepsin D [].

- Cysteine Protease: While not definitively identified, the research provides evidence of cysteine protease activity. This conclusion stems from the observation that cysteine protease inhibitors effectively blocked the production of a specific peptide fragment from the heptapeptide substrate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。